2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic heteroaromatic system featuring a hexahydroquinoline core with distinct substituents:
- 1-(3-Chloro-2-methylphenyl): A bulky aromatic group with electron-withdrawing chlorine and steric methyl substituents, enhancing lipophilicity and influencing intermolecular interactions .
- 7,7-Dimethyl: Two methyl groups at position 7, increasing rigidity and steric bulk in the bicyclic system .
- 3-Carbonitrile: A nitrile group at position 3, offering hydrogen-bonding capabilities and electronic polarization .
Properties
CAS No. |
339314-06-6 |
|---|---|
Molecular Formula |
C23H22ClN3OS |
Molecular Weight |
424.0 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H22ClN3OS/c1-13-16(24)5-4-6-17(13)27-18-9-23(2,3)10-19(28)21(18)20(14-7-8-29-12-14)15(11-25)22(27)26/h4-8,12,20H,9-10,26H2,1-3H3 |
InChI Key |
KKZJQGMVPIRVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CSC=C4)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Preparation Methods
Mechanistic Insights and Substituent Effects
The reaction proceeds via Knoevenagel condensation between aldehydes and malononitrile, forming an α,β-unsaturated intermediate. Enamine generation from dimedone and ammonium acetate precedes Michael addition, cyclization, and tautomerization. The 3-chloro-2-methylphenyl group enhances electrophilicity at the aldehyde carbonyl, while the thiophen-3-yl moiety stabilizes the intermediate via π-π stacking. Steric hindrance from the dimethyl groups slows ring closure, necessitating optimized heating or catalytic activation .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
Scientific Research Applications
2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their substituent-driven properties:
Electronic and Steric Effects
- Thiophene Position and Substitution: The 3-thienyl group in the target compound (vs. 2-thienyl in ) alters electronic distribution, as position 3 in thiophene is less electron-rich than position 2. This may influence charge-transfer interactions in supramolecular assemblies .
- Aromatic Ring Substitution: 3-Nitrophenyl () introduces strong electron-withdrawing effects, contrasting with the electron-neutral chloro group in the target compound. This could enhance electrophilic reactivity or alter binding affinities in biological systems.
Spectroscopic Comparisons
- NMR Analysis: In analogs with identical hexahydroquinoline cores (e.g., ), the 1H NMR signals for NH2 protons (δ ~7.00 ppm) and aromatic protons (δ 7.16–7.29 ppm) are conserved, suggesting similar electronic environments for the core structure. Differences in chemical shifts for protons near substituents (e.g., δ 4.18 ppm for CH in vs. δ 4.30 ppm in the target compound) reflect altered electronic environments due to thiophene positioning or chloro/methyl groups .
- Crystallographic Data: The chromene derivative () exhibits distinct ring puckering (Cremer-Pople parameters) compared to the hexahydroquinoline core, affecting molecular conformation and crystal packing .
Functional Implications
Supramolecular Interactions :
Synthetic Accessibility :
- Reactions in aqueous solvents with phase-transfer catalysts (e.g., TEBA in ) are viable for synthesizing analogs, though steric hindrance from 3-chloro-2-methylphenyl may reduce yields compared to less bulky substituents.
Biological Activity
The compound 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize its biological properties based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is . Its structural features include a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of a thiophene ring and a chloro-methylphenyl group are particularly noteworthy as they may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound has significant cytotoxic effects against various cancer cell lines. It has shown to induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the micromolar range.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Its effectiveness appears to be dose-dependent.
Anticancer Activity
A recent study evaluated the cytotoxic effects of the compound against multiple cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HCT-116 | 15.0 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
The mechanism of action involves the activation of apoptotic pathways and cell cycle arrest, which are critical for its anticancer properties.
Antimicrobial Activity
In addition to anticancer effects, the compound's antimicrobial properties were assessed against common pathogens. The results are detailed in Table 2:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound possesses moderate antimicrobial activity, suggesting potential applications in treating bacterial infections.
Case Studies
- Study on MCF-7 Cells : A flow cytometry analysis demonstrated that treatment with the compound resulted in increased levels of cleaved caspase-3 and p53 expression, indicating a robust apoptotic response.
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, reinforcing its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structural modifications of the compound have been analyzed to understand their impact on biological activity. Key observations include:
- The presence of electron-withdrawing groups (like chlorine) at specific positions enhances cytotoxicity.
- The thiophene moiety plays a crucial role in improving interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the key structural features and molecular formula of this compound?
- Methodology : The compound features a hexahydroquinoline core with substituents including a 3-chloro-2-methylphenyl group (providing steric bulk and electronic effects), a thiophen-3-yl moiety (imparting aromaticity and potential π-π interactions), and functional groups such as an amino (-NH₂), carbonyl (C=O), and cyano (-CN) group. To derive the molecular formula:
- Core : C₉H₁₁N (hexahydroquinoline backbone).
- Substituents : C₇H₆Cl (3-chloro-2-methylphenyl), C₄H₃S (thiophen-3-yl), 2×CH₃ (7,7-dimethyl), O (5-oxo), and CN (3-carbonitrile).
- Total : C₂₃H₂₃ClN₂OS (calculated by summing atoms). Structural analogs in literature use similar derivations .
Q. What are standard synthesis protocols for this compound?
- Methodology : Multi-step synthesis typically involves:
Core formation : Condensation of cyclohexanedione derivatives with aldehydes (e.g., 3-chloro-2-methylbenzaldehyde) and ethyl cyanoacetate via a Hantzsch-like reaction under reflux in ethanol .
Functionalization : Introduction of the thiophen-3-yl group via nucleophilic substitution or cycloaddition.
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. What analytical techniques confirm its purity and structure?
- Methodology :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structure :
- NMR : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- IR : Peaks for C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹), and NH₂ (~3300 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and confirm 3D conformation (e.g., boat vs. chair hexahydroquinoline) .
Advanced Research Questions
Q. How can computational methods predict its 3D conformation and reactivity?
- Methodology :
- DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-311G(d,p) level to predict bond angles, dihedrals, and electrostatic potential maps .
- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., kinases) using crystal structures from the PDB .
- MD simulations : GROMACS to assess stability in aqueous/lipid environments (e.g., RMSD < 2 Å over 50 ns) .
Q. What strategies optimize synthetic yield and purity?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst (e.g., piperidine vs. DMAP), and solvent polarity (ethanol vs. DMF) to identify optimal conditions.
- Example Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C, DMAP | 72 | 98 |
| DMF, 100°C, none | 35 | 85 |
| Ethanol, 60°C, none | 50 | 90 |
| Based on analogous reactions in . |
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Assay validation : Compare IC₅₀ values using standardized protocols (e.g., MTT assay for cytotoxicity vs. ATP-based luminescence) .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing thiophen-3-yl with furan) to isolate activity contributors .
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, accounting for variables like cell line (HeLa vs. MCF-7) or incubation time .
Q. What in vitro assays assess its biological activity?
- Methodology :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) against S. aureus (CLSI guidelines, 24-h broth microdilution) .
- Anticancer : MTT assay (72-h exposure, IC₅₀ calculation) on HCT-116 cells with positive control (doxorubicin) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 10 µM–100 µM concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
